molecular formula C15H16ClNO B2897296 2-Chloro-N-(naphthalen-2-YL)-N-propylacetamide CAS No. 1397199-17-5

2-Chloro-N-(naphthalen-2-YL)-N-propylacetamide

Cat. No.: B2897296
CAS No.: 1397199-17-5
M. Wt: 261.75
InChI Key: KKUSOXFPUGDBLW-UHFFFAOYSA-N
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Description

2-Chloro-N-(naphthalen-2-YL)-N-propylacetamide is an organic compound with the molecular formula C15H16ClNO It is a derivative of acetamide, where the acetamide group is substituted with a 2-chloro group, a naphthalen-2-yl group, and a propyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-N-(naphthalen-2-YL)-N-propylacetamide typically involves the reaction of 2-naphthylamine with chloroacetyl chloride to form 2-chloro-N-(naphthalen-2-yl)acetamide. This intermediate is then reacted with propylamine to yield the final product. The reaction conditions generally include:

    Solvent: Anhydrous dichloromethane or tetrahydrofuran.

    Temperature: Room temperature to reflux conditions.

    Catalysts: Base catalysts such as triethylamine or pyridine.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems can help in maintaining precise control over reaction conditions, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-N-(naphthalen-2-YL)-N-propylacetamide can undergo various chemical reactions, including:

    Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as amines or thiols.

    Oxidation: The naphthyl group can be oxidized to form naphthoquinone derivatives.

    Reduction: The amide group can be reduced to form the corresponding amine.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents like dimethylformamide.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride or borane-tetrahydrofuran complex.

Major Products

    Nucleophilic Substitution: Formation of substituted amides or thioamides.

    Oxidation: Formation of naphthoquinone derivatives.

    Reduction: Formation of the corresponding amine.

Scientific Research Applications

2-Chloro-N-(naphthalen-2-YL)-N-propylacetamide has several scientific research applications:

    Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting neurological disorders.

    Materials Science: It is used in the development of organic semiconductors and light-emitting diodes (LEDs).

    Biological Studies: It serves as a probe for studying enzyme-substrate interactions and protein-ligand binding.

Mechanism of Action

The mechanism of action of 2-Chloro-N-(naphthalen-2-YL)-N-propylacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The naphthyl group can facilitate binding to hydrophobic pockets, while the amide group can form hydrogen bonds with active site residues. This compound may modulate the activity of its targets by either inhibiting or activating their function, depending on the context.

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-N-(naphthalen-2-yl)acetamide
  • 2-Chloro-N-(naphthalen-2-yl)-N-neopentylacetamide
  • 2-Chloro-N-(naphthalen-2-yl)-N-methylacetamide

Uniqueness

2-Chloro-N-(naphthalen-2-YL)-N-propylacetamide is unique due to the presence of the propyl group, which can influence its lipophilicity and binding affinity to molecular targets. This structural variation can lead to differences in biological activity and pharmacokinetic properties compared to its analogs.

Properties

IUPAC Name

2-chloro-N-naphthalen-2-yl-N-propylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16ClNO/c1-2-9-17(15(18)11-16)14-8-7-12-5-3-4-6-13(12)10-14/h3-8,10H,2,9,11H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKUSOXFPUGDBLW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN(C1=CC2=CC=CC=C2C=C1)C(=O)CCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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